

A Comparative Meta-Analysis of Mutant-Selective PI3K α Inhibitors in Clinical Trials

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A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy, safety, and methodologies of pivotal clinical trials for mutant-selective PI3K α inhibitors.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation, frequently through mutations in the PIK3CA gene, is a key driver in various cancers, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. The development of mutant-selective PI3K α inhibitors has ushered in a new era of targeted therapy. This guide provides a meta-analysis of clinical trial data for key inhibitors in this class, including alpelisib, taselisib, inavolisib, and the novel agent RLY-2608, offering a comparative overview of their performance and the experimental designs of their seminal trials.

Comparative Efficacy of Mutant-Selective PI3K α Inhibitors

The clinical efficacy of mutant-selective PI3K α inhibitors has been primarily evaluated in patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer. The following tables

summarize the key efficacy outcomes from pivotal clinical trials for alpelisib (SOLAR-1), taselisib (SANDPIPER), inavolisib (INAVO120), and RLY-2608 (ReDiscover).

Table 1:
Progression-
Free Survival
(PFS) and
Overall Survival
(OS)

Inhibitor	Trial	Treatment Arm	Median PFS (months)	Median OS (months)
Alpelisib	SOLAR-1	Alpelisib + Fulvestrant	11.0	39.3 ^[1]
		Placebo + Fulvestrant	5.7	31.4 ^[1]
Taselisib	SANDPIPER	Taselisib + Fulvestrant	7.4 ^{[2][3]}	Not Reported
		Placebo + Fulvestrant	5.4 ^{[2][3]}	Not Reported
Inavolisib	INAVO120	Inavolisib + Palbociclib + Fulvestrant	15.0 ^[4]	34.0 ^[5]
		Placebo + Palbociclib + Fulvestrant	7.3 ^[4]	27.0 ^[5]
RLY-2608	ReDiscover	RLY-2608 + Fulvestrant	10.3 ^{[6][7]}	Not Yet Mature

Table 2: Objective Response Rate (ORR)

Inhibitor	Trial	ORR (%)
Alpelisib (in PIK3CA mutant cohort)	SOLAR-1	35.7%
Taselisib (in PIK3CA mutant cohort)	SANDPIPER	Consistent improvements over placebo ^{[2][3]}
Inavolisib	INAVO120	58% ^[4]
RLY-2608 (in response-evaluable patients)	ReDiscover	38.7% ^{[6][8]}

Comparative Safety and Tolerability

A key differentiator among PI3K α inhibitors is their safety profile, with on-target effects such as hyperglycemia and rash being common. Newer generation inhibitors aim to improve tolerability by increasing selectivity for the mutant protein.

Table 3:
Common Grade
≥3 Adverse
Events (%)

Adverse Event	Alpelisib (SOLAR-1)	Taselisib (SANDPIPER)	Inavolisib (INAVO120)	RLY-2608 (ReDiscover - RP2D)
Hyperglycemia	36.5	11[9]	5.6	3.1[6]
Diarrhea	6.7	12[9]	3.7	1.7[8]
Rash	9.9	Not Specified	0	Not Specified (low incidence) [10]
Stomatitis	Not Specified	Not Specified	5.6	Not Specified (low incidence) [10]
Neutropenia	Not Specified	Not Specified	80.2	Not Specified

Experimental Protocols of Key Clinical Trials

The methodologies of the pivotal phase III trials for alpelisib, taselisib, and inavolisib, and the phase I/II trial for RLY-2608 share commonalities in their design, focusing on patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer who have progressed on prior endocrine therapy.

SOLAR-1 (Alpelisib)[11][12][13]

- Phase: III, randomized, double-blind, placebo-controlled.
- Patient Population: Men and postmenopausal women with HR+/HER2- advanced breast cancer that progressed on or after aromatase inhibitor therapy. Patients were assigned to cohorts based on the PIK3CA mutation status of their tumor tissue.
- Intervention: Patients were randomized 1:1 to receive either alpelisib (300 mg daily) plus fulvestrant or placebo plus fulvestrant.

- Primary Endpoint: Progression-free survival (PFS) in the PIK3CA-mutant cohort.
- Key Stratification Factors: Presence of liver and/or lung metastases, and prior CDK4/6 inhibitor treatment.

SANDPIPER (Taselisib)[2][14][15]

- Phase: III, randomized, double-blind, placebo-controlled.
- Patient Population: Postmenopausal women with ER-positive, HER2-negative, PIK3CA-mutant locally advanced or metastatic breast cancer with disease recurrence or progression during or after aromatase inhibitor treatment.
- Intervention: Patients were randomized 2:1 to receive either tselisib (4 mg daily) plus fulvestrant or placebo plus fulvestrant.
- Primary Endpoint: Investigator-assessed PFS in patients with PIK3CA-mutant tumors.
- Key Stratification Factors: Visceral disease, endocrine sensitivity, and geographical region.

INAVO120 (Inavolisib)[5][16]

- Phase: III, randomized, double-blind, placebo-controlled.
- Patient Population: Patients with PIK3CA-mutated, HR-positive, HER2-negative metastatic breast cancer who had not received prior therapy for advanced disease and had disease recurrence during or within 12 months after completing adjuvant endocrine therapy.
- Intervention: Inavolisib in combination with palbociclib and fulvestrant.
- Primary Endpoint: Progression-free survival.
- Metabolic Criteria for Eligibility: Fasting glucose <126 mg/dL and HbA1c <6%.

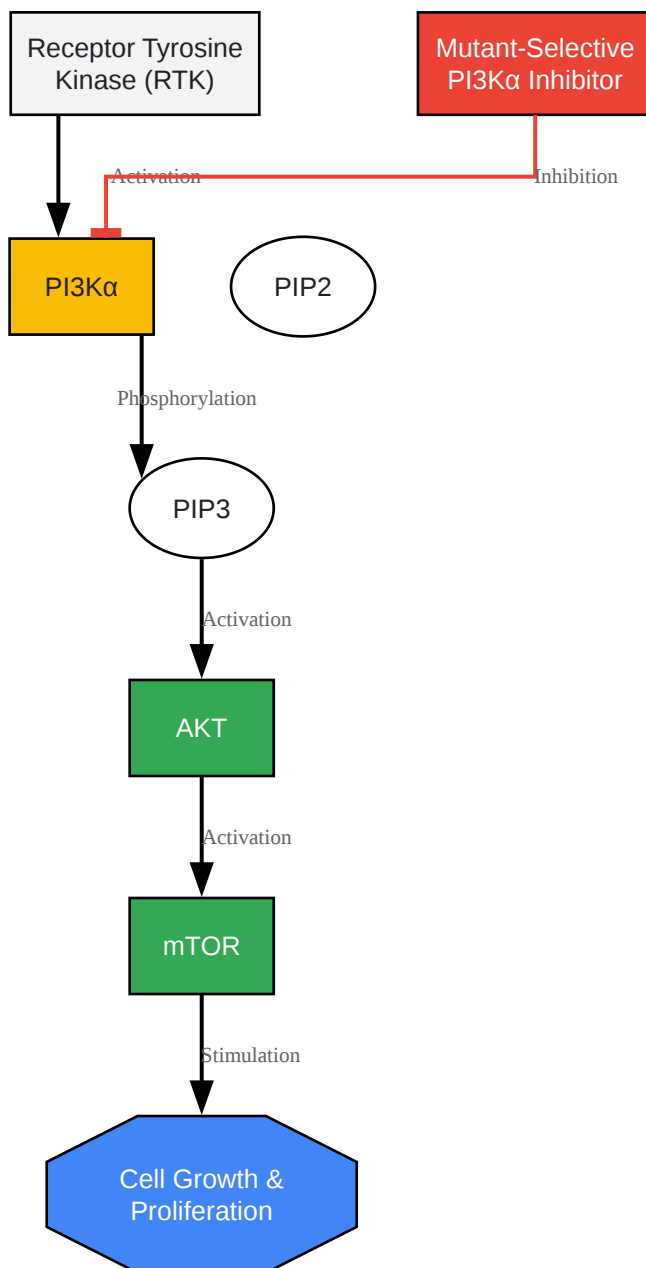
ReDiscover (RLY-2608)[6][8][10]

- Phase: I, first-in-human, dose-escalation and expansion study.

- Patient Population: Patients with HR+/HER2- metastatic breast cancer harboring PIK3CA mutations who had progressed despite treatment with a CDK4/6 inhibitor.
- Intervention: RLY-2608 in combination with fulvestrant. The recommended phase 2 dose (RP2D) was determined to be 600 mg twice daily.
- Key Objectives: To assess safety, tolerability, and preliminary anti-tumor activity (per RECIST 1.1).

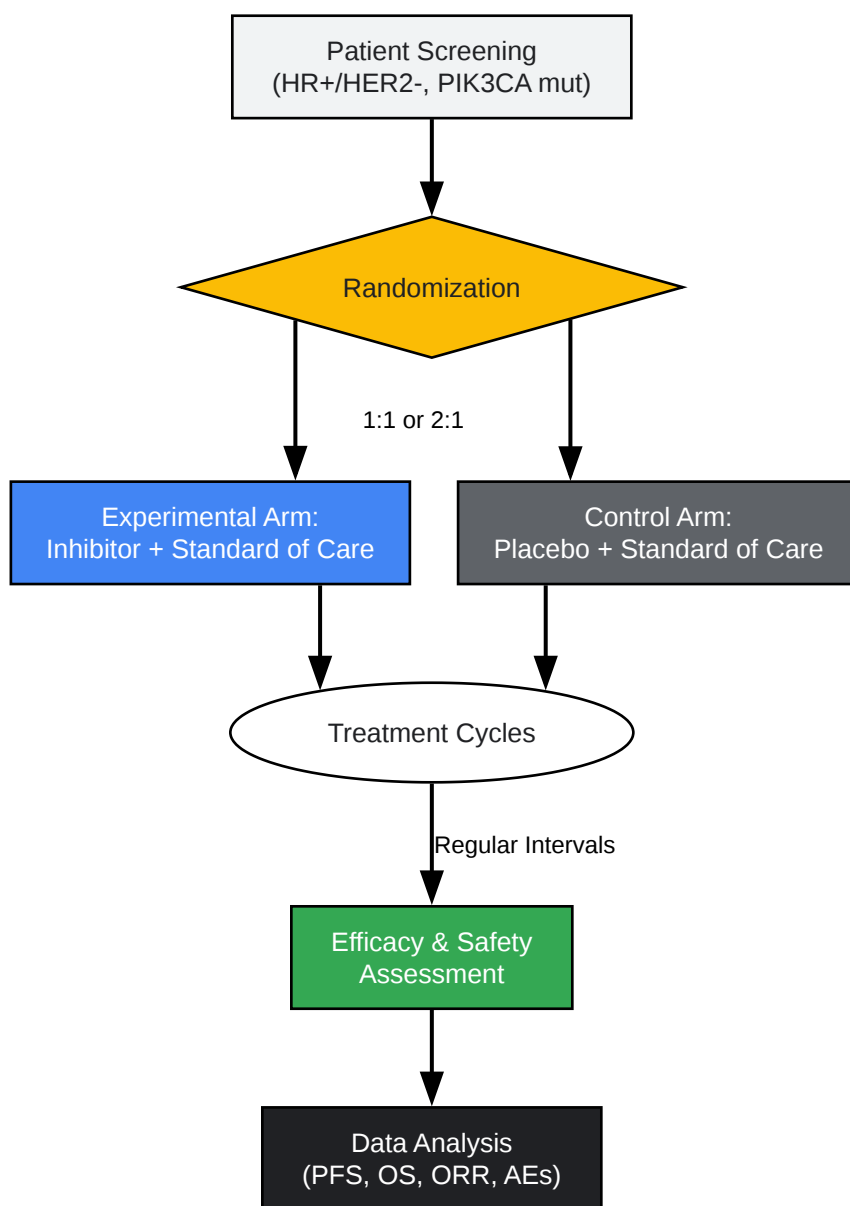
Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the clinical trial process, the following diagrams are provided.



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Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for mutant-selective PI3K α inhibitors.



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Caption: A generalized workflow for a phase III randomized controlled clinical trial of a PI3K α inhibitor.

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References

- 1. [Alpelisib plus fulvestrant for PIK3CA-mutated, hormone receptor-positive, human epidermal growth factor receptor-2-negative advanced breast cancer: final overall survival results from SOLAR-1 - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- 2. [Phase III randomized study of taselisib or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 3. [Phase III randomized study of taselisib or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- 4. [pharmacytimes.com \[pharmacytimes.com\]](#)
- 5. [ascopubs.org \[ascopubs.org\]](#)
- 6. [onclive.com \[onclive.com\]](#)
- 7. [trial.medpath.com \[trial.medpath.com\]](#)
- 8. [ascopubs.org \[ascopubs.org\]](#)
- 9. [Efficacy of PI3K inhibitors in advanced breast cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 10. [ReDiscover Trial: Novel PI3K \$\alpha\$ Inhibitor RLY-2608 Shows Promising Safety, Efficacy | Docwire News \[docwirenews.com\]](#)
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